(±)-Heraclenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
(±)-Heraclenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety. As a racemic mixture, it comprises equal amounts of the (+)-Heraclenol (R-enantiomer) and (-)-Heraclenol (S-enantiomer). This compound is of significant interest to the scientific community due to its notable biological activities, including antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of (±)-Heraclenol, along with detailed experimental protocols for its synthesis, isolation, and biological evaluation.
Chemical Structure and Properties
(±)-Heraclenol is chemically known as 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one. Its structure features a psoralen (B192213) backbone, which is a linear furanocoumarin. The key structural feature is the dihydroxy-methylbutoxy side chain attached at the 9-position.
Table 1: Physicochemical and Spectroscopic Data for (±)-Heraclenol
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one |
| CAS Number | 31575-93-6 |
| Appearance | Powder |
| Melting Point | 129-130 °C[1] |
| Boiling Point | 544.3 ± 50.0 °C (Predicted)[1] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[1] Practically insoluble in water.[2] |
| pKa | 13.75 ± 0.20 (Predicted)[1] |
| LogP | 1.063 (est)[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.18 (d, J=9.8 Hz, 1H), 7.53 (d, J=1.9 Hz, 1H), 7.16 (s, 1H), 6.87 (d, J=1.9 Hz, 1H), 6.24 (d, J=9.8 Hz, 1H), and others.[3] |
| ¹³C NMR | Data not fully available in searched literature. |
| Mass Spectrometry | Predicted GC-MS and LC-MS/MS spectra are available in databases. |
Biological Activities
(±)-Heraclenol has demonstrated a range of biological activities, with its antibacterial and anticancer effects being the most prominent.
Antibacterial Activity
Heraclenol, isolated from the fruits of Angelica lucida, has been shown to possess antibacterial properties.[1] Furanocoumarins as a class are known to be effective against a variety of bacterial strains.
Anticancer Activity
(±)-Heraclenol exhibits significant antiproliferative activity against melanoma cells.[2] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, in combination with UVA, Heraclenol has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and decrease the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.[2] In vivo studies have also shown that Heraclenol can reduce tumor growth in mice bearing B16F10 melanoma cells.[2]
Other Activities
Heraclenol also acts as a germination inhibitor in certain plant species, such as parsley and lettuce.[2]
Experimental Protocols
Synthesis of (±)-Heraclenol
The synthesis of (±)-Heraclenol can be achieved from the precursor umbelliferone (B1683723) through a multi-step process. The following is a generalized protocol:
Step 1: Prenylation of Umbelliferone
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Dissolve umbelliferone in a suitable solvent such as dry acetone.
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Add a prenylating agent (e.g., prenyl bromide) and a base (e.g., potassium carbonate).
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Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the resulting 8-prenyl-7-hydroxycoumarin by column chromatography.
Step 2: Epoxidation of the Prenyl Side Chain
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Dissolve the 8-prenyl-7-hydroxycoumarin in a suitable solvent like dichloromethane at 0 °C.
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Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
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Stir the mixture at room temperature and monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude epoxide.
Step 3: Acid-Catalyzed Cyclization and Hydration
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Dissolve the crude epoxide in a solvent such as dioxane.
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Add a dilute aqueous acid (e.g., 1% sulfuric acid) and heat the mixture.
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Neutralize the solution with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.
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Wash the organic layer, dry, and concentrate.
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Purify the final product, (±)-Heraclenol, using preparative TLC or column chromatography.
Isolation of (±)-Heraclenol from Heracleum species
The following is a general protocol for the isolation of furanocoumarins from plant material:
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Extraction:
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Dry and powder the plant material (e.g., roots of Heracleum candicans).
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Perform extraction using a suitable solvent like toluene-ethyl acetate (7:3) via maceration or Soxhlet extraction.
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-
Purification:
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Concentrate the crude extract under reduced pressure.
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Subject the concentrated extract to column chromatography on silica (B1680970) gel.
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Elute with a solvent system such as toluene:ethyl acetate to separate the fractions.
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Monitor the fractions using TLC, and combine the fractions containing Heraclenol.
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Further purification can be achieved by recrystallization.
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Biological Assays
MTT Assay for Cell Viability
This assay determines the cytotoxic effect of (±)-Heraclenol on melanoma cells.
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Seed melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
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Prepare serial dilutions of (±)-Heraclenol in a serum-free medium.
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Replace the culture medium with the prepared dilutions of the compound and incubate for 24, 48, or 72 hours.
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Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of (±)-Heraclenol on the cell cycle distribution of melanoma cells.
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Seed melanoma cells in a 6-well plate and treat them with various concentrations of (±)-Heraclenol for the desired time.
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Harvest the cells, including both floating and adherent cells.
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Wash the cells with cold PBS and fix them in cold 70% ethanol.
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Wash the fixed cells with PBS and resuspend them in a staining buffer containing propidium (B1200493) iodide (PI) and RNase A.
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Incubate the cells in the dark at room temperature.
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Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Chk1 and cdc2 Phosphorylation
This method is used to investigate the effect of (±)-Heraclenol on the phosphorylation status of key cell cycle regulatory proteins.
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Treat melanoma cells with (±)-Heraclenol for the desired time.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA protein assay.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against phospho-Chk1, total Chk1, phospho-cdc2 (Thr161), and total cdc2 overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The anticancer activity of Heraclenol in melanoma cells, particularly in the presence of UVA, involves the modulation of the G2/M cell cycle checkpoint. A proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway for Heraclenol-induced G2/M arrest.
Conclusion
(±)-Heraclenol is a furanocoumarin with promising biological activities, particularly in the realms of antibacterial and anticancer research. Its well-defined chemical structure and amenability to synthesis and isolation make it an attractive candidate for further investigation and potential therapeutic development. The detailed protocols and data presented in this guide are intended to facilitate future research into the multifaceted properties of this intriguing natural product.
